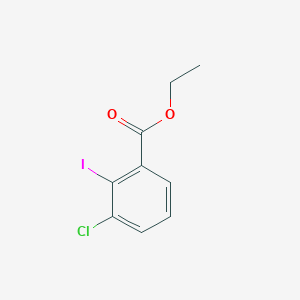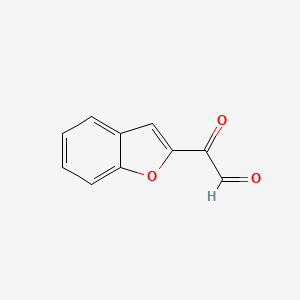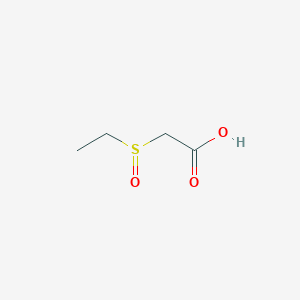
2-nitroisophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitroisophthalonitrile is an organic compound with the molecular formula C8H3N3O2 It is characterized by the presence of a nitro group (-NO2) and two cyano groups (-CN) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-nitroisophthalonitrile can be synthesized through several methods. One common approach involves the nitration of benzene derivatives followed by the introduction of cyano groups. For instance, the nitration of 1,3-dicyanobenzene can yield this compound under controlled conditions. The reaction typically requires a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-nitroisophthalonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano groups under suitable conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: The major product of the reduction reaction is 2-Aminobenzene-1,3-dicarbonitrile.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Aplicaciones Científicas De Investigación
2-nitroisophthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-nitroisophthalonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect metabolic pathways and enzyme activities, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Nitrobenzene-1,2-dicarbonitrile
- 4-Nitrobenzene-1,2-dicarbonitrile
- 1,3-Dinitrobenzene
Uniqueness
2-nitroisophthalonitrile is unique due to the specific positioning of the nitro and cyano groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers and other nitrobenzene derivatives.
Propiedades
Número CAS |
51762-72-2 |
|---|---|
Fórmula molecular |
C8H3N3O2 |
Peso molecular |
173.13 g/mol |
Nombre IUPAC |
2-nitrobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-2-1-3-7(5-10)8(6)11(12)13/h1-3H |
Clave InChI |
CODNNHCWSWXSFO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C#N |
SMILES canónico |
C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride](/img/structure/B1627394.png)
![2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate](/img/structure/B1627395.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1627398.png)




![5-Bromo-2,2-dichlorobenzo[d][1,3]dioxole](/img/structure/B1627407.png)





